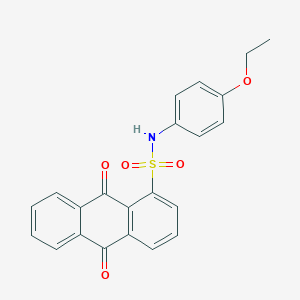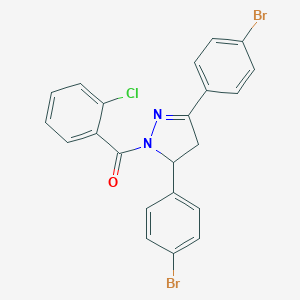
N-(4-ethoxyphenyl)-9,10-dioxo-9,10-dihydroanthracene-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-ethoxyphenyl)-9,10-dioxo-9,10-dihydroanthracene-1-sulfonamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a dihydroanthracene core, and a sulfonamide group. The combination of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in synthetic chemistry and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-9,10-dioxo-9,10-dihydroanthracene-1-sulfonamide typically involves multiple steps, starting with the preparation of the anthracene core. One common method involves the reaction of 9,10-anthraquinone with an appropriate sulfonamide derivative under controlled conditions. The ethoxyphenyl group can be introduced through a subsequent substitution reaction, often using ethyl iodide and a suitable base such as potassium carbonate in a solvent like 2-butanone .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to streamline the process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications .
化学反应分析
Types of Reactions
N-(4-ethoxyphenyl)-9,10-dioxo-9,10-dihydroanthracene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the anthracene core.
Substitution: The ethoxyphenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include ceric ammonium nitrate for oxidative deprotection, and various bases and solvents for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative deprotection can yield dearylated products, while substitution reactions can introduce new functional groups to the ethoxyphenyl moiety .
科学研究应用
N-(4-ethoxyphenyl)-9,10-dioxo-9,10-dihydroanthracene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
作用机制
The mechanism of action of N-(4-ethoxyphenyl)-9,10-dioxo-9,10-dihydroanthracene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to interact with enzymes and proteins, potentially inhibiting their activity. The anthracene core can intercalate with DNA, affecting its replication and transcription processes. These interactions contribute to the compound’s biological activity and therapeutic potential .
相似化合物的比较
Similar Compounds
Phenacetin: N-(4-ethoxyphenyl)acetamide, known for its analgesic and antipyretic properties.
N-(4-ethoxyphenyl)-2-azetidinones: Compounds with similar structural features but different biological activities.
Uniqueness
N-(4-ethoxyphenyl)-9,10-dioxo-9,10-dihydroanthracene-1-sulfonamide is unique due to its combination of an ethoxyphenyl group, a dihydroanthracene core, and a sulfonamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
属性
分子式 |
C22H17NO5S |
|---|---|
分子量 |
407.4g/mol |
IUPAC 名称 |
N-(4-ethoxyphenyl)-9,10-dioxoanthracene-1-sulfonamide |
InChI |
InChI=1S/C22H17NO5S/c1-2-28-15-12-10-14(11-13-15)23-29(26,27)19-9-5-8-18-20(19)22(25)17-7-4-3-6-16(17)21(18)24/h3-13,23H,2H2,1H3 |
InChI 键 |
AMCIQYRFIPRTKL-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O |
规范 SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{1-[(isobutylamino)carbonyl]-2-methylpropyl}-2-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B408956.png)
![5,6-Bis{2-nitroanilino}[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B408957.png)
![2-(4-iodophenyl)-4-{[2-({[1-(4-iodophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)anilino]methylene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B408958.png)
![4-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-5-methyl-2-(2,4,6-trichlorophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B408960.png)
![N-{1-[(isobutylamino)carbonyl]-2-methylbutyl}-2-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B408961.png)
![ethyl 2-[(4-{[(2,4,6-trioxo-1-phenyltetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B408962.png)
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]hexanamide](/img/structure/B408963.png)
![5-(4-bromophenyl)-3-(4-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-4,5-dihydro-1H-pyrazole](/img/structure/B408967.png)
![5-(4-butoxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B408968.png)
![5-[2-(2-Hydroxy-2,2-diphenylacetyl)hydrazinyl]-5-oxopentanoic acid](/img/structure/B408969.png)
![2-chloro-4-({[1-(2,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)phenyl thiocyanate](/img/structure/B408971.png)
![(4Z)-2-(4-fluorophenyl)-5-methyl-4-[[5-methyl-2-(4-methylphenyl)-3-oxo-1H-pyrazol-4-yl]methylidene]pyrazol-3-one](/img/structure/B408972.png)
![{2-[(6-Bromo-4-phenylquinazolin-2-yl)amino]-5-chlorophenyl}(phenyl)methanone](/img/structure/B408975.png)

